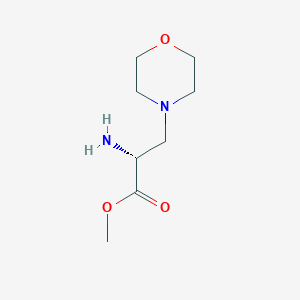

3-(1-Morpholinyl)-D-Ala-OMe

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H16N2O3 |

|---|---|

Molecular Weight |

188.22 g/mol |

IUPAC Name |

methyl (2R)-2-amino-3-morpholin-4-ylpropanoate |

InChI |

InChI=1S/C8H16N2O3/c1-12-8(11)7(9)6-10-2-4-13-5-3-10/h7H,2-6,9H2,1H3/t7-/m1/s1 |

InChI Key |

LEEBLTYUTNSMLI-SSDOTTSWSA-N |

Isomeric SMILES |

COC(=O)[C@@H](CN1CCOCC1)N |

Canonical SMILES |

COC(=O)C(CN1CCOCC1)N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 3 1 Morpholinyl D Ala Ome

Retrosynthetic Analysis and Design Principles

The design of a synthetic route to 3-(1-morpholinyl)-D-Ala-OMe necessitates a careful consideration of bond disconnections that allow for the use of readily available and stereochemically defined starting materials. The primary goals are to control the stereochemistry at the α-carbon of the D-alanine core and to efficiently introduce the morpholine (B109124) substituent at the β-position.

Disconnection Approaches in Amino Acid Derivatization

A logical retrosynthetic analysis of this compound begins by disconnecting the ester and the morpholine-carbon bond. The ester can be readily formed from the corresponding carboxylic acid, a standard transformation in amino acid chemistry. The key disconnection is the C-N bond between the alanine (B10760859) backbone and the morpholine ring. This leads to two primary retrosynthetic pathways:

Pathway A: Alkylation of Morpholine. This approach involves the disconnection of the N-C(3) bond, suggesting a nucleophilic substitution reaction where morpholine acts as the nucleophile attacking an electrophilic three-carbon D-alanine synthon bearing a leaving group at the C(3) position. This synthon could be derived from D-serine or a related chiral building block.

Pathway B: Reductive Amination. An alternative disconnection involves the C(α)-N bond and the C(3)-N bond, pointing towards a reductive amination strategy. This would involve the reaction of a β-keto ester with morpholine and a chiral amine or catalyst to establish the D-stereocenter, or the reaction of a suitable amine with a morpholine-containing keto-acid derivative.

These disconnection approaches form the basis for designing practical and stereoselective synthetic routes. The choice of a specific pathway will depend on the availability of starting materials, the desired level of stereocontrol, and the scalability of the reactions.

Strategic Incorporations of Morpholine Moiety

The morpholine heterocycle is a prevalent structural unit in many bioactive compounds and approved drugs. capes.gov.br Its incorporation into the D-alanine scaffold can be achieved through several methods, largely dictated by the chosen retrosynthetic pathway.

One common strategy involves the nucleophilic opening of an activated three-membered ring, such as an aziridine (B145994) or an epoxide, derived from a chiral precursor. For instance, a suitably protected D-serine can be converted to a chiral aziridine-2-carboxylate, which can then be opened by morpholine. This approach offers good control over the stereochemistry at both C(2) and C(3).

Alternatively, direct alkylation of morpholine with a D-alanine derivative bearing a leaving group at the β-position, such as a tosylate or a halide, is a straightforward approach. The precursor for this reaction could be D-serine methyl ester, where the hydroxyl group is activated for substitution.

Finally, reductive amination provides a convergent approach where the morpholine ring and the chiral center are introduced in a single key step. This can involve the reaction of methyl 2-oxo-3-morpholinopropanoate with a chiral aminating agent or the use of biocatalytic methods employing transaminases. The synthesis of morpholine-containing amino acids has been explored, for instance, through a two-step oxidative glycol cleavage/reductive amination strategy starting from a sugar amino acid. nih.govacs.org

Stereoselective Synthesis of this compound

Achieving the desired D-configuration at the α-carbon is the most critical aspect of the synthesis. Several well-established methods for asymmetric synthesis can be applied to control this stereocenter.

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are powerful tools for inducing stereoselectivity in the synthesis of amino acids. acs.org In this context, a chiral auxiliary can be attached to a glycine (B1666218) or alanine enolate equivalent to direct the alkylation or amination step.

For example, a glycine enolate derived from a chiral auxiliary, such as a pseudoephenamine amide or an Evans oxazolidinone, can be alkylated with a morpholine-containing electrophile. Subsequent cleavage of the auxiliary would yield the desired D-amino acid derivative. The use of chiral Ni(II) complexes of Schiff bases derived from a chiral auxiliary and an amino acid has also proven to be a robust method for the asymmetric synthesis of α-amino acids. researchgate.net These methods often provide high diastereoselectivity and the auxiliary can frequently be recovered and reused. researchgate.netnih.gov

A plausible sequence could involve:

Coupling of a chiral auxiliary to glycine.

Generation of the corresponding enolate.

Alkylation with a reagent such as 4-(chloromethyl)morpholine.

Cleavage of the auxiliary and esterification to afford this compound.

The choice of auxiliary and reaction conditions is crucial for controlling the stereochemical outcome.

Asymmetric Catalysis in Amination and Esterification

Asymmetric catalysis offers an efficient and atom-economical alternative to the use of stoichiometric chiral auxiliaries. For the synthesis of this compound, catalytic asymmetric reductive amination of a suitable keto-ester precursor is a highly attractive strategy. nih.govrsc.orgacs.org

The synthesis could start from methyl 3-morpholinopyruvate. The asymmetric reductive amination of this α-keto ester in the presence of a chiral catalyst and an ammonia (B1221849) source would directly generate the target molecule with the desired D-stereochemistry. Various catalytic systems, including those based on iridium, ruthenium, and copper with chiral ligands, have been developed for the asymmetric reductive amination of α-keto esters and related compounds. rsc.orgacs.orgnih.gov Biocatalytic approaches using imine reductases (IREDs) or transaminases also represent a powerful method for the enantioselective synthesis of N-substituted amino esters from α-ketoesters and amines. nih.govacs.org

The general scheme for a catalytic asymmetric reductive amination is presented in the table below:

| Starting Material | Reagents and Catalyst | Product | Key Advantage |

| Methyl 3-morpholinopyruvate | H₂, Chiral Rh or Ir catalyst | This compound | High enantioselectivity, atom economy |

| Methyl 3-morpholinopyruvate | Amine source, Chiral biocatalyst (e.g., transaminase) | This compound | High enantioselectivity under mild conditions |

Diastereoselective Transformations

Diastereoselective reactions can be employed when a chiral center is already present in the starting material, and a new stereocenter is created in a controlled manner. For the synthesis of this compound, a diastereoselective approach could start from a chiral precursor derived from the chiral pool, such as D-serine.

One potential route involves the conversion of the hydroxyl group of N-protected D-serine methyl ester into a good leaving group, followed by nucleophilic substitution with morpholine. The stereochemical integrity of the α-carbon is generally maintained during this SN2 reaction at the β-carbon.

Another diastereoselective strategy is the conjugate addition of morpholine to a chiral dehydroalanine (B155165) derivative. The facial selectivity of the addition would be controlled by a chiral auxiliary or a catalyst, leading to the desired diastereomer.

The diastereoselective synthesis of substituted morpholines has also been achieved through methods like iodine-mediated cyclization of amino acid-derived intermediates, which could be adapted for the synthesis of the target compound. nih.govacs.org Iron-catalyzed diastereoselective synthesis of disubstituted morpholines has also been reported. thieme-connect.com

The following table summarizes potential diastereoselective approaches:

| Starting Material | Key Transformation | Reagents | Expected Outcome |

| N-protected D-serine methyl ester | Activation of hydroxyl and substitution | TsCl, pyridine (B92270); then morpholine | High diastereoselectivity, retention of D-configuration |

| Chiral dehydroalanine derivative | Conjugate addition | Morpholine, base | Diastereoselective formation of the C-N bond |

| D-amino acid derived acyclic precursor | Iodocyclization | I₂ | Diastereoselective formation of a morpholine ring |

Enabling Chemical Reactions and Reagents in Synthesis

The construction of this compound hinges on a series of well-established chemical transformations. The primary challenge lies in the stereoselective and efficient formation of the β-amino acid core, followed by esterification.

Amide Bond Formation Chemistries

While this compound is an amino acid ester rather than a peptide, the formation of amide bonds is a critical aspect of its potential use as a building block in peptide synthesis. wikipedia.org The creation of a peptide bond requires the activation of the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another. wikipedia.orgbachem.com This process is mediated by coupling reagents, which are essential for preventing unwanted side reactions and minimizing racemization. wikipedia.orgpeptide.com

A wide array of coupling reagents has been developed, broadly categorized into carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. wikipedia.orguantwerpen.be Carbodiimides like Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC) are classic reagents that activate carboxylic acids to form an O-acylisourea intermediate. americanpeptidesociety.orgpeptide.com To enhance efficiency and suppress racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are frequently used in conjunction with carbodiimides. americanpeptidesociety.orgluxembourg-bio.com

More modern reagents often incorporate these activating moieties directly into their structure. bachem.com Phosphonium salts like PyBOP and uronium/aminium salts such as HBTU, HATU, and COMU are highly efficient and are staples in both solid-phase and solution-phase peptide synthesis. bachem.compeptide.com COMU, an OxymaPure-based reagent, is noted for its high coupling efficiency, comparable to HATU, but with improved safety and solubility profiles. bachem.comluxembourg-bio.com

Table of Common Amide Coupling Reagents

| Class | Reagent Name | Abbreviation | Key Features |

|---|---|---|---|

| Carbodiimide | Dicyclohexylcarbodiimide | DCC | Cost-effective; byproduct (DCU) is insoluble. americanpeptidesociety.orgpeptide.com |

| Carbodiimide | N,N'-Diisopropylcarbodiimide | DIC | Byproduct (DIU) is more soluble, simplifying purification. americanpeptidesociety.org |

| Phosphonium Salt | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Efficient coupling with less hazardous byproducts than original BOP. peptide.com |

| Aminium Salt | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Popular, efficient reagent for both solid and solution phase. bachem.compeptide.com |

| Aminium Salt | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Highly reactive, suitable for difficult couplings including N-methyl amino acids. bachem.compeptide.com |

Esterification Techniques

The methyl ester moiety (-OMe) in this compound is typically introduced through the esterification of the carboxylic acid group. A common method for this transformation is the Fischer esterification, which involves reacting the amino acid with an alcohol (in this case, methanol) in the presence of an acid catalyst. pearson.comaklectures.com

The esterification of amino acids can be more challenging than that of simple carboxylic acids due to their zwitterionic nature. acs.orgacs.org Strong acid catalysts such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are often employed to facilitate the reaction. acs.orgtandfonline.com Studies have shown that sulfuric acid can be a particularly effective catalyst for this transformation. acs.orgacs.org An alternative approach involves the use of a macroreticular ion-exchange resin, like Amberlyst-15, which acts as a solid acid catalyst. This method offers the advantage of a simplified work-up and purification process, as the catalyst can be easily filtered off. tandfonline.com

Amination Protocols for Beta-Amino Acid Synthesis

The core structure of this compound is a β-amino acid. The most direct and atom-economical method for synthesizing such structures is the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, a process also known as an aza-Michael addition. beilstein-journals.orgorganic-chemistry.org

In the context of synthesizing this compound, this would involve the addition of morpholine to a suitable D-alanine precursor, likely a derivative of methyl acrylate. The reaction can be catalyzed by various agents. Simple and effective protocols utilize catalysts like silicon tetrachloride or ceric ammonium (B1175870) nitrate (B79036) under mild conditions. organic-chemistry.org More advanced methods employ metal catalysts, such as copper or iron complexes, to achieve high yields and stereoselectivity. nih.govacs.org For instance, copper-catalyzed hydroamination of cinnamic acid derivatives has been used to produce enantioenriched β-amino acid derivatives. nih.gov Iron-catalyzed carboamination of olefins represents another powerful strategy for accessing disubstituted β-amino acids. acs.org

Advanced Synthetic Approaches and Process Optimization

Modern synthetic chemistry emphasizes not only the efficiency of a reaction but also its environmental impact and scalability. Green chemistry principles and continuous flow technologies are at the forefront of process optimization for the synthesis of complex molecules like this compound.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles aims to reduce the environmental footprint of chemical synthesis by minimizing waste, using less hazardous materials, and improving energy efficiency. acs.orggarph.co.uk A primary focus in peptide and amino acid synthesis is the replacement of conventional, hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) with greener alternatives. acs.orgrsc.org

Water is considered the ultimate green solvent, though its use can be limited by the poor solubility of protected amino acids. acs.org Other promising green solvents include bio-based options like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and Cyrene, as well as propylene (B89431) carbonate, which has been successfully used in both solution- and solid-phase peptide synthesis. rsc.orgneuroquantology.comrsc.org The ideal approach is to use no solvent at all, or to use a recyclable solvent like ethyl acetate. rsc.orgnih.gov

Beyond solvents, green chemistry also promotes atom economy—maximizing the incorporation of starting materials into the final product. bohrium.comacs.orgnih.govacs.org Catalytic reactions, such as the aza-Michael addition for β-amino acid synthesis, are inherently more atom-economical than stoichiometric methods. beilstein-journals.org

Table of Selected Green Solvents for Organic Synthesis

| Solvent | Source | Key Properties |

|---|---|---|

| Water (H₂O) | Abundant | Non-toxic, non-flammable, low cost. neuroquantology.com |

| Propylene Carbonate (PC) | Carbonate | Polar aprotic, biodegradable, high boiling point; can replace DMF. acs.orgrsc.org |

| 2-Methyltetrahydrofuran (MeTHF) | Biomass | Bio-based, low toxicity, forms azeotrope with water for easy removal. neuroquantology.com |

| Cyrene (Dihydrolevoglucosenone) | Biomass | Biodegradable, non-mutagenic, high polarity. rsc.org |

Continuous Flow Synthesis Methodologies

Continuous flow synthesis, utilizing microreactors or packed-bed reactors, offers significant advantages over traditional batch processing. scientistlive.com This technology provides superior control over reaction parameters such as temperature and pressure, enhanced heat and mass transfer, and improved safety, particularly for highly exothermic or hazardous reactions. nih.govirost.ir

For the synthesis of β-amino acid esters, flow chemistry can dramatically increase efficiency. mdpi.com Lipase-catalyzed Michael additions of amines to acrylates in a continuous-flow microreactor have been shown to achieve high yields in minutes, compared to the 24 hours required in a batch reactor. mdpi.com Flow chemistry also enables the use of gaseous reagents and photochemistry more safely and effectively. nih.gov The scalability of flow processes is another key advantage; production can be increased by running the system for longer periods or by using multiple reactors in parallel, a concept known as "scaling out". nih.govanton-paar.com This approach is particularly beneficial for producing high-value compounds like specialized amino acid derivatives, as it can reduce waste and the required excess of expensive reagents. scientistlive.comnih.gov

Catalyst Development for Efficient Production

The efficient and stereoselective production of non-canonical amino acids such as this compound is highly dependent on advanced catalytic strategies. The development of novel catalysts is crucial for achieving high yields, excellent enantioselectivity, and operational simplicity, thereby enabling large-scale and cost-effective synthesis. Research in this area focuses on transition-metal catalysis and the design of sophisticated ligand systems to control the reaction pathways and stereochemical outcomes.

Transition-Metal Catalyzed Approaches

Transition-metal catalyzed reactions, particularly hydroamination, represent a highly atom-economical strategy for the synthesis of aliphatic amines like this compound. acs.org The direct addition of an amine N-H bond across a carbon-carbon double bond is a key potential step. For the synthesis of the target compound, this would involve the hydroamination of a suitable α,β-unsaturated ester precursor.

Rhodium-based catalysts have shown significant promise in hydroaminomethylation reactions. For instance, unmodified rhodium catalysts like [Rh(cod)Cl]₂ have been successfully used under milder conditions for the synthesis of complex amines. acs.org Further advancements have been achieved with palladium-catalyzed systems, which can offer alternative selectivity. For example, palladium catalysts using chiral BINAP ligands have been employed in asymmetric hydroamination, achieving good yields and enantioselectivities (up to 81% ee). acs.org The choice of metal and ligand is critical; iridium catalysts combined with phosphine (B1218219) ligands such as DTBM-Segphos have also been reported to furnish aminated products in high yields and with excellent enantioselectivity (up to 99% ee) in related systems. acs.org

The development of these catalytic systems often involves systematic screening of reaction parameters. As seen in the development of routes for other complex molecules containing a morpholine moiety, the choice of solvent, base, and temperature can dramatically influence reaction efficiency and the ratio of desired to undesired isomers. sci-hub.se For instance, in related amination reactions, solvents such as toluene (B28343) or dimethyl sulfoxide (B87167) (DMSO) and bases like sodium tert-butoxide have been optimized to maximize yield. sci-hub.se

Lanthanide-Based Asymmetric Catalysis

Achieving the specific D-configuration of the alanine backbone requires a high degree of stereochemical control. Lanthanide-based catalysts, particularly those employing chiral ligands like BINOL (1,1'-bi-2-naphthol), are powerful tools for asymmetric synthesis. jst.go.jp A notable development is the La–BINOL–Ph₃As=O complex, which has demonstrated high reactivity and broad substrate generality in the catalytic asymmetric epoxidation of α,β-unsaturated carboxylic acid derivatives. jst.go.jp

This strategy is highly relevant as the resulting α,β-epoxy morpholinyl amides are versatile intermediates that can be converted to the desired amino acid. The catalyst system's effectiveness can be fine-tuned by changing the specific lanthanide metal and reaction conditions, allowing for catalyst-controlled enantio- or diastereoselective reactions. jst.go.jp This approach provides a robust pathway to chiral building blocks essential for the synthesis of this compound.

Ruthenium Pincer Catalysis

Another avenue of catalyst development involves the use of pincer complexes, which are known for their high stability and catalytic activity. Ruthenium complexes featuring PNP (phosphine-amine-phosphine) or PNN (phosphine-amine-amine) pincer ligands have been developed for a variety of environmentally benign chemical transformations. google.com These catalysts are effective in the dehydrogenative coupling of alcohols with primary amines to form amides and can also facilitate the synthesis of amides from esters and amines. google.com This methodology could be applied to couple morpholine with a suitable D-alanine-derived ester or alcohol precursor, providing a direct and efficient route to the final product.

The table below summarizes representative findings from catalyst screening for reactions analogous to those required for the synthesis of this compound, illustrating the impact of different catalytic systems on reaction outcomes.

Interactive Table: Catalyst Performance in Analogous Amination Reactions

| Catalyst System | Ligand | Reaction Type | Substrate Type | Yield (%) | Enantiomeric Excess (ee %) | Source |

| [Ir(coe)₂Cl]₂ / KHMDS | DTBM–Segphos | Asymmetric Hydroamination | Bicyclic Alkene | High | up to 99% | acs.org |

| Pd-based | BINAP | Asymmetric Hydroamination | Alkene | Good | up to 81% | acs.org |

| [Rh(cod)Cl]₂ | None | Hydroaminomethylation | 1,1-diaryl-allyl alcohol | Good | N/A | acs.org |

| La(O-i-Pr)₃ | (R)-BINOL / Ph₃As=O | Asymmetric Epoxidation | α,β-unsaturated morpholinyl amide | High | High | jst.go.jp |

| Ruthenium Pincer Complex | PNN Ligand | Amide Synthesis (from Alcohol/Amine) | Alcohol, Amine | N/A | N/A | google.com |

Chemical Reactivity and Reaction Mechanisms of 3 1 Morpholinyl D Ala Ome

Fundamental Reactivity Patterns

The reactivity of 3-(1-Morpholinyl)-D-Ala-OMe is characterized by the distinct properties of its morpholine (B109124) and D-alanine methyl ester moieties.

Nucleophilic Properties of the Morpholine Nitrogen

The nitrogen atom within the morpholine ring of this compound is a key center of reactivity, possessing a lone pair of electrons that renders it nucleophilic. byjus.com However, the presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen, making it less nucleophilic and less basic compared to structurally similar secondary amines like piperidine. wikipedia.orgchemicalbook.comatamankimya.commasterorganicchemistry.comatamanchemicals.com This reduced nucleophilicity influences its reaction rates with various electrophiles.

Despite the electron-withdrawing effect of the oxygen atom, the morpholine nitrogen readily participates in nucleophilic reactions. byjus.com It can attack electron-deficient centers, a characteristic that is fundamental to many of its chemical transformations. The nucleophilicity of amines generally follows the order of secondary amines being more nucleophilic than primary amines, which are more nucleophilic than ammonia (B1221849). masterorganicchemistry.com

| Amine | Nucleophilicity Parameter (N in H₂O) | Reference |

| Piperidine | 18.1 | masterorganicchemistry.com |

| Morpholine | 15.6 | masterorganicchemistry.com |

| Ethylamine | 12.9 | masterorganicchemistry.com |

| Ammonia | 9.5 | masterorganicchemistry.com |

Electrophilic Sites and Potential for Acylation/Alkylation

The primary electrophilic site in this compound is the carbonyl carbon of the methyl ester group. This carbon is susceptible to attack by nucleophiles. However, the most significant reactions involving electrophiles are the acylation and alkylation of the morpholine nitrogen.

Acylation: The secondary amine of the morpholine ring can react with acylating agents such as acid chlorides and acid anhydrides in a nucleophilic acylation reaction to form N-substituted amides. byjus.comorgoreview.comblogspot.comlibretexts.orgresearchgate.net This reaction proceeds through a tetrahedral intermediate formed by the attack of the amine nitrogen on the carbonyl carbon of the acylating agent. orgoreview.com The presence of a base like pyridine (B92270) is often required to neutralize the acid (e.g., HCl) generated during the reaction. blogspot.com

Alkylation: The morpholine nitrogen can also undergo alkylation when treated with alkyl halides. ucalgary.calibretexts.orgmasterorganicchemistry.comyoutube.comwikipedia.org This is a nucleophilic substitution (SN2) reaction where the amine acts as the nucleophile. ucalgary.cayoutube.com The reaction can potentially lead to a mixture of products, as the resulting tertiary amine can also be alkylated to form a quaternary ammonium (B1175870) salt. libretexts.orgwikipedia.org

Ester Hydrolysis and Transesterification Pathways

The methyl ester group of this compound can undergo hydrolysis and transesterification, common reactions for esters. wikipedia.orgjk-sci.com

Ester Hydrolysis: This reaction involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. It can be catalyzed by either acid or base. wikipedia.orgjk-sci.comdalalinstitute.comnumberanalytics.com

Acid-Catalyzed Hydrolysis: This is a reversible reaction, essentially the reverse of Fischer esterification. wikipedia.orgyoutube.com The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. youtube.comucalgary.ca

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that goes to completion. wikipedia.org A hydroxide (B78521) ion attacks the carbonyl carbon, forming a tetrahedral intermediate which then expels the methoxide (B1231860) ion. ucalgary.ca

Transesterification: This process involves the exchange of the alkoxy group of the ester with another alcohol. wikipedia.orgquimicaorganica.orgmasterorganicchemistry.comlibretexts.org Like hydrolysis, it can be catalyzed by either acid or base. The mechanism involves a tetrahedral intermediate formed from the attack of an alcohol on the ester's carbonyl carbon. wikipedia.org

Mechanism-Oriented Investigations

While specific mechanistic studies on this compound are not extensively documented, the mechanisms of its key transformations can be elucidated based on the well-established reactions of its functional groups.

Detailed Mechanistic Elucidation of Key Transformations

Mechanism of Acylation of the Morpholine Nitrogen: The acylation of the secondary amine in the morpholine ring with an acid chloride proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the morpholine ring attacks the electrophilic carbonyl carbon of the acid chloride. This leads to the formation of a tetrahedral intermediate. orgoreview.com

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

Deprotonation: A base, such as pyridine, removes the proton from the nitrogen atom, yielding the neutral N-acylated product and the pyridinium (B92312) salt. blogspot.com

Mechanism of Acid-Catalyzed Ester Hydrolysis:

Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst (e.g., H₃O⁺), increasing the electrophilicity of the carbonyl carbon. youtube.comucalgary.cachemguide.co.uk

Nucleophilic Attack by Water: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate. ucalgary.cachemguide.co.uk

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the methoxy (B1213986) group, converting it into a better leaving group (methanol). youtube.comchemguide.co.uk

Elimination of Alcohol: The tetrahedral intermediate collapses, and methanol (B129727) is eliminated as a leaving group.

Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst and form the final carboxylic acid product. youtube.com

Identification and Characterization of Reaction Intermediates

The key reaction intermediates in the transformations of this compound are typically transient species.

Tetrahedral Intermediates: In both acylation and ester hydrolysis/transesterification reactions, the formation of a tetrahedral intermediate is a crucial step. orgoreview.comucalgary.cawikipedia.org These intermediates are characterized by a central carbon atom bonded to four other atoms, including an oxygen anion. Their existence is supported by kinetic studies and isotopic labeling experiments on analogous systems. ucalgary.ca

Acylium Ions: In some acid-catalyzed esterification and hydrolysis reactions, the formation of a highly reactive acylium ion as an intermediate has been proposed and supported by computational and mass spectrometry studies. rsc.org This intermediate is formed by the protonation of the ester's alkyl-oxygen followed by its departure.

Acylated Catalyst Intermediates: In certain catalyzed acylation reactions, an N-acylated species can be generated in situ and has been identified and characterized using techniques like NMR spectroscopy. acs.org For instance, in catalyzed aminolysis, an N-acylated catalyst intermediate can be formed and observed at a steady state.

| Reaction | Intermediate | Description |

| Acylation | Tetrahedral Intermediate | Formed by the nucleophilic attack of the morpholine nitrogen on the acylating agent. |

| Ester Hydrolysis (Acid-Catalyzed) | Protonated Carbonyl | The ester carbonyl is protonated, activating it for nucleophilic attack. |

| Ester Hydrolysis (Acid-Catalyzed) | Tetrahedral Intermediate | Formed by the attack of water on the protonated carbonyl. |

| Ester Hydrolysis (Base-Catalyzed) | Tetrahedral Intermediate | Formed by the attack of a hydroxide ion on the ester carbonyl. |

| Transesterification | Tetrahedral Intermediate | Formed by the attack of an alcohol on the ester carbonyl. |

Kinetic and Thermodynamic Studies of Reactivity

The reactivity of this compound is governed by the interplay of kinetics and thermodynamics, which dictates reaction rates and product stability. The morpholine moiety, a secondary amine, functions as a nucleophile, a characteristic that is central to its reactivity. frontiersin.org However, studies have noted that the presence of the oxygen atom and the pyramidalization of the nitrogen can decrease the nucleophilicity of morpholine-enamines compared to analogous pyrrolidine (B122466) structures. frontiersin.org

Kinetic studies of related systems provide insight into the factors controlling reactions involving morpholine derivatives. For instance, the rate of nucleophilic attack is a key parameter. In reactions of amines with electrophiles, second-order rate laws are often observed, and nucleophilicity parameters (N) can be determined using the linear free energy relationship, log k (20 °C) = s(N + E). researchgate.net For morpholine, the nucleophilicity parameter (N) has been determined in solvents like acetonitrile (B52724) and DMSO. researchgate.net In nucleophilic aromatic substitution reactions, Hammett plots for reactions involving morpholine have been used to argue for a concerted substitution mechanism. semanticscholar.org

Kinetic resolutions offer a practical demonstration of how differences in reaction rates can be exploited. In a rhodium(III)-catalyzed reaction, a racemic phosphinic amide containing a morpholinyl group was resolved. rsc.orgnih.gov The selectivity of the reaction, expressed as the s-factor, was highly dependent on the structure of the chiral ligand attached to the rhodium catalyst. This highlights that the kinetics of the reaction of each enantiomer with the chiral catalyst are different, allowing for the separation. rsc.orgnih.gov The data below illustrates how modifying the catalyst dramatically impacts the selectivity of the resolution. rsc.orgnih.gov

Table 1: Kinetic Resolution of a Morpholinyl-Containing Phosphinic Amide with Various Rhodium Catalysts

This table shows the effect of different chiral CpxRhIII catalysts on the kinetic resolution of rac-1m, a phosphinic amide containing a morpholinyl group. The data highlights the conversion of the starting material, the enantiomeric ratio (er) of the recovered starting material (1m) and the cyclized product (2m), and the resulting selectivity factor (s).

| Catalyst (Rh) | Time (h) | Conversion (%) | er of 1m (% yield) | er of 2m (% yield) | s-factor |

|---|---|---|---|---|---|

| Rh1 | 3.5 | 58 | 94:6 (39) | 79:21 (53) | 9 |

| Rh7 | 3.5 | 61 | 95:5 (37) | 79:21 (55) | 11 |

Data sourced from a study on kinetic resolutions of phosphinic amides. rsc.orgnih.gov

Thermodynamic considerations are also crucial. In enzyme-catalyzed reactions, thermodynamic parameters such as the change in enthalpy (ΔH°) and entropy (ΔS°) for ligand binding can be determined and are sensitive to experimental conditions like the buffer system used. core.ac.uk For reactions involving the formation of intermediates, the relative stability of these species can determine the reaction pathway. Computational studies have been used to examine reaction intermediates that could not be located experimentally, suggesting that some reactions proceed via a concerted mechanism rather than a stepwise one involving a stable Meisenheimer intermediate. semanticscholar.org

Influence of Reaction Environment on Reactivity

The environment in which a chemical reaction is conducted plays a critical role in determining its rate, selectivity, and even the nature of the products formed. For a molecule like this compound, factors such as the solvent, temperature, and pressure are significant variables.

Solvent Effects on Reaction Rates and Selectivity

The choice of solvent can profoundly impact chemical reactions. Polar solvents, for instance, can stabilize charged intermediates or transition states, thereby accelerating reaction rates. In multicomponent reactions like the Petasis reaction, which can involve amines like morpholine, the solvent choice is critical. acs.orgnih.gov While common solvents like dichloromethane (B109758), acetonitrile, and methanol are used, the addition of a polar solvent like trifluoroacetic acid (TFA) has been shown to accelerate the reaction. nih.gov In other cases, polar solvents can reduce the energy differences between various potential intermediates, potentially affecting selectivity. acs.orgnih.gov

The effect of solvent on selectivity is demonstrated in the synthesis of pyrazoles, where a switch from acidic conditions in toluene (B28343) to basic conditions in ethanol (B145695) led to a complete reversal of regioselectivity. nih.gov Similarly, in a Mannich reaction, the use of ethanol as a solvent led to an undesired side-product, which could be avoided by switching to methanol or 1,4-dioxane. nih.gov The table below, based on findings from a Petasis reaction involving morpholine, illustrates how solvent choice can influence product yield. mdpi.com

Table 2: Effect of Solvent on the Yield of a Petasis Reaction

This table summarizes the results of a Petasis reaction involving morpholine, salicylaldehyde, and phenylboronic acid in different solvents, demonstrating the significant impact of the reaction medium on the product yield.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Glycerol | 80 | 3 | 92 |

| 2 | Water | 80 | 12 | 84 |

| 3 | Ethanol | 80 | 24 | 75 |

| 4 | Toluene | 80 | 24 | 68 |

| 5 | Acetonitrile | 80 | 24 | 55 |

| 6 | No Solvent | 80 | 24 | 25 |

Data adapted from a study on the Petasis reaction in various solvents. tuni.fi

Temperature and Pressure Effects

Temperature is a fundamental parameter in chemical kinetics. Increasing the temperature generally increases the reaction rate, as described by the Arrhenius equation. In the kinetic resolution of phosphinic amides, including a morpholine-containing substrate, reactions were typically conducted at elevated temperatures such as 70°C or 90°C to ensure reasonable reaction times. rsc.orgnih.gov In some instances, even a small change in temperature can have a significant effect. One study noted that a 5°C increase, coupled with a change in solvent, halved the reaction time and dramatically improved the yield. tuni.fi

Pressure is a significant factor primarily in reactions that involve gaseous reactants or produce gaseous products. For example, aminocarbonylation reactions historically required harsh conditions, including high pressures of carbon monoxide (55–66 atm) and high temperatures (180°C). tuni.fi Modern methods, including the use of flow equipment, allow for such reactions to be conducted under less CO pressure in a safer manner. tuni.fi Similarly, the pressure of hydrogen gas can influence the rate and enantioselectivity of catalytic hydrogenation reactions. tuni.fi

Catalytic Effects on Reaction Pathways

Catalysts accelerate chemical reactions by providing an alternative reaction pathway with a lower activation energy. The functional groups in this compound make it amenable to various types of catalysis.

Organocatalysis: The morpholine nitrogen itself can act as a base or nucleophilic catalyst. Chiral secondary amines, including those with a morpholine scaffold, are widely used as organocatalysts to promote reactions via enamine or iminium ion intermediates. frontiersin.org Highly efficient morpholine-based organocatalysts have been developed for reactions like the 1,4-addition of aldehydes to nitroolefins, affording products with excellent yields and stereoselectivity. frontiersin.org In other systems, thiourea-based organocatalysts have been used in asymmetric Petasis reactions involving morpholine to produce chiral amino acid derivatives. nih.gov

Metal Catalysis: Transition metals are powerful catalysts for a vast range of transformations. Rhodium complexes, for example, have been used for the anti-Markovnikov hydroamination of vinylarenes with morpholine and for the diastereoselective synthesis of highly substituted morpholines. nih.govrsc.org Gold catalysts have proven effective in the cyclization of alkynylamines to produce morpholine derivatives under mild conditions with low catalyst loading. rsc.org Enzyme catalysis also represents a powerful tool; the enzyme laccase has been used to catalyze the coupling of morpholines with dihydroxylated aromatic compounds using atmospheric oxygen as the oxidant. nih.gov

The following table details a catalyst screening for the kinetic resolution of a phosphinic amide, demonstrating the profound effect the catalyst's structure has on selectivity. rsc.orgnih.gov

Table 3: Screening of Chiral Rhodium Catalysts for Kinetic Resolution

This table shows the initial screening of various chiral rhodium(III) catalysts for the kinetic resolution of racemic phenyl methyl phosphinic amide (rac-1a). The data illustrates how subtle changes to the catalyst's ligand structure influence the conversion, enantiomeric ratio (er), and selectivity factor (s).

| Entry | Catalyst (Rh) | R | Time (h) | Conversion (%) | er of 1a (% yield) | er of 2a (% yield) | s-factor |

|---|---|---|---|---|---|---|---|

| 1 | Rh1 | OMe | 8 | 54 | 91:9 (40) | 85:15 (48) | 14 |

| 2 | Rh2 | OiPr | 18 | 51 | 82:18 (46) | 79:21 (48) | 4 |

| 3 | Rh3 | OPh | 20 | 50 | 79:21 (47) | 80:20 (47) | 3 |

| 4 | Rh4 | OTIPS | 24 | 51 | 75:25 (46) | 76:24 (48) | 2 |

| 5 | Rh5 | Ph | 12 | 52 | 80:20 (44) | 78:22 (49) | 3 |

Data sourced from a study on tailored Rhodium catalysts for kinetic resolutions. rsc.orgnih.gov

Theoretical and Computational Chemistry Studies of 3 1 Morpholinyl D Ala Ome

Quantum Chemical Characterization

There is no available data from quantum chemical calculations detailing the specific properties of 3-(1-Morpholinyl)-D-Ala-OMe. Such studies are essential for understanding the fundamental nature of a molecule.

Electronic Structure and Bonding Analysis

A detailed analysis of the electronic structure and bonding of this compound is not present in the current scientific literature. This type of analysis would typically involve the calculation of atomic charges, bond orders, and the electron density distribution to understand the nature of the chemical bonds within the molecule.

Conformational Space Exploration and Energy Landscapes

Information regarding the conformational space and energy landscapes of this compound is not available. A conformational analysis would identify the stable three-dimensional arrangements of the atoms (conformers) and the energy barriers between them, which is crucial for understanding its flexibility and interaction with other molecules.

Molecular Orbital Analysis and Reactivity Prediction

A molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distributions, has not been reported for this compound. These calculations are fundamental for predicting the molecule's reactivity, including its susceptibility to nucleophilic or electrophilic attack.

Computational Modeling of Reaction Mechanisms

There are no published computational studies on the reaction mechanisms involving this compound. Such studies would provide valuable insights into its synthesis, degradation, or metabolic pathways.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

Without specific reaction mechanisms to investigate, there has been no transition state localization or Intrinsic Reaction Coordinate (IRC) analysis performed for this compound. These computational techniques are used to identify the high-energy transition state of a chemical reaction and to confirm that it connects the reactants and products.

Preclinical Research on Biological Interactions and Molecular Mechanisms of 3 1 Morpholinyl D Ala Ome

In Vitro Studies of Molecular Target Engagement

No publicly available in vitro studies have characterized the molecular target engagement of 3-(1-Morpholinyl)-D-Ala-OMe.

Characterization of Binding Affinity and Selectivity with Biological Macromolecules

There is no available data on the binding affinity (such as Kd or IC50 values) or selectivity profile of this compound for any biological macromolecules.

Enzymatic Assays for Mechanistic Understanding

No enzymatic assay data has been published that would provide insight into the potential inhibitory or modulatory effects of this compound on specific enzymes.

Protein-Ligand Interaction Technologies (e.g., surface plasmon resonance, isothermal titration calorimetry for binding kinetics)

There are no reports of studies using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to investigate the binding kinetics of this compound with any protein targets.

Cell-Based Mechanistic Investigations

No cell-based studies investigating the mechanisms of action for this compound have been found in the public domain.

Cellular Uptake and Intracellular Distribution Studies

Information regarding the cellular uptake and intracellular distribution of this compound is not available.

Exploration of Intracellular Signaling Pathway Modulation

There is no research available detailing any effects of this compound on intracellular signaling pathways.

Assessment of Protein-Protein Interaction Interference

The modulation of protein-protein interactions (PPIs) is a significant area of therapeutic research. Small molecules can either inhibit or stabilize these interactions, leading to a therapeutic effect. To assess if this compound interferes with any specific PPI, researchers would typically employ a variety of biophysical and cell-based assays. Techniques such as fluorescence polarization (FP), surface plasmon resonance (SPR), and co-immunoprecipitation (Co-IP) are standard methods to quantify the binding affinity and kinetics of a compound to a protein complex. However, no studies have been published to date that have used these techniques to evaluate the effect of this compound on any specific protein-protein interactions.

In Silico Prediction of Biological Interaction Profiles

Computational methods are invaluable in modern drug discovery for predicting the biological activity of new chemical entities. These in silico techniques can guide experimental work by identifying potential protein targets and predicting absorption, distribution, metabolism, and excretion (ADME) properties.

Molecular Docking and Simulation for Target Identification

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govjocpr.commdpi.com In the context of drug discovery, molecular docking is frequently used to predict the binding mode and affinity of a small molecule, such as this compound, to the three-dimensional structure of a protein target. The process involves placing the ligand into the binding site of the receptor in various conformations and orientations and scoring each pose based on a defined scoring function.

For a compound like this compound, a typical workflow would involve:

Target Selection: Identifying potential protein targets based on the compound's structural similarity to known ligands or through preliminary screening data.

Structure Preparation: Obtaining the 3D structures of the ligand and the protein targets, often from crystallographic databases like the Protein Data Bank (PDB).

Docking Simulation: Using software to perform the docking calculations, which would predict the binding energy and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein.

Despite the availability of these powerful computational tools, there are no published molecular docking or simulation studies specifically investigating the interaction of this compound with any biological target.

De Novo Design of Modulators based on Compound Scaffold

De novo drug design involves the computational generation of novel molecular structures with desired pharmacological properties. The chemical scaffold of an existing molecule can serve as a starting point for the design of new modulators. Algorithms can be used to generate a diversity of molecular structures that are complementary to the binding site of a target protein, while retaining the core scaffold of the initial compound. This approach allows for the exploration of novel chemical space and the optimization of binding affinity and selectivity. There is no publicly available research detailing the use of the this compound scaffold in de novo design efforts.

Development of Research Probes and Tools

Chemical probes are essential tools in chemical biology for studying the function of proteins and elucidating the mechanism of action of bioactive compounds. These probes are often derivatives of a parent compound that have been modified to allow for visualization or affinity-based purification.

Synthesis of Bioconjugatable Derivatives for Biological Labeling

To create research probes, a bioactive compound is often derivatized with a reactive handle that allows for its conjugation to a reporter molecule, such as a fluorophore or a biotin (B1667282) tag. This process, known as bioconjugation, enables the visualization of the compound's localization within cells or its use in pull-down experiments to identify binding partners. Common strategies involve introducing functional groups like azides or alkynes that can undergo bioorthogonal "click" chemistry reactions. nih.gov There are no published reports on the synthesis of bioconjugatable derivatives of this compound for the purpose of biological labeling.

Application in Affinity Chromatography for Target Deconvolution

Affinity chromatography is a powerful technique for identifying the cellular targets of a small molecule. nih.govutah.edu This method involves immobilizing a derivatized version of the compound onto a solid support, such as agarose (B213101) beads. A cell lysate is then passed over this affinity matrix, and proteins that bind to the immobilized compound are selectively retained. These captured proteins can then be eluted and identified using mass spectrometry. This approach is a cornerstone of target deconvolution in drug discovery. To date, there is no evidence in the scientific literature of this compound being used in affinity chromatography experiments for target identification.

Advanced Research Applications of 3 1 Morpholinyl D Ala Ome in Chemical Biology and Organic Synthesis

Use as a Chiral Building Block in Complex Molecule Synthesis

Chiral molecules are fundamental in drug discovery and materials science, and the synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry. researchgate.net 3-(1-Morpholinyl)-D-Ala-OMe, possessing a defined stereocenter from the D-alanine backbone, is an exemplary chiral building block. The morpholine (B109124) moiety adds structural rigidity and potential for hydrogen bonding, making it an attractive component for creating molecules with specific three-dimensional conformations. researchgate.netbanglajol.info

Peptide Synthesis Applications

The incorporation of non-proteinogenic amino acids (NPAAs) into peptide chains is a powerful strategy to create peptidomimetics with enhanced therapeutic properties. nih.govresearchgate.net Peptides composed solely of natural L-amino acids are often susceptible to rapid degradation by proteases in the body. Introducing NPAAs like this compound can fundamentally alter a peptide's characteristics. researchgate.net

The D-configuration of the alanine (B10760859) backbone provides steric hindrance that can significantly increase the peptide's resistance to enzymatic cleavage, thereby extending its in vivo half-life. researchgate.net Furthermore, the morpholine ring acts as a constrained scaffold that can induce specific secondary structures, such as β-turns, which are crucial for receptor binding and biological activity. frontiersin.orgnih.gov This conformational control allows for the rational design of peptides with improved binding affinity and selectivity for their targets. researchgate.netnih.gov The development of peptidomimetics using such building blocks is a key area in medicinal chemistry, aiming to combine the specificity of peptides with the stability of small molecules. frontiersin.orgnih.gov

Table 1: Effects of Incorporating Non-Proteinogenic Amino Acids (NPAAs) into Peptides

| Modification | Example | Effect on Peptide Properties | Rationale |

|---|---|---|---|

| Stereochemistry Inversion | D-Alanine for L-Alanine | Increased proteolytic stability | Natural proteases are stereospecific for L-amino acids. |

| Backbone Modification | N-methylation | Improved membrane permeability, increased stability | Reduces hydrogen bonding capacity and prevents enzymatic degradation. |

| Side Chain Modification | Introduction of a Morpholine Ring | Conformational constraint, improved solubility | The rigid ring structure can induce specific turns and folds. The morpholine can improve pharmacokinetic properties. |

| Homologation | β-Alanine instead of α-Alanine | Altered secondary structure, enhanced stability | Changes the peptide backbone, leading to novel folding patterns (helices, sheets) and resistance to proteolysis. nih.gov |

Synthesis of Natural Product Analogs

Natural products are a rich source of inspiration for drug discovery, but their complex structures often make synthesis and modification challenging. The total synthesis of natural products and their analogs allows for the exploration of structure-activity relationships (SAR) and the development of compounds with improved pharmacological profiles. nih.govrsc.orgrsc.org

The morpholine scaffold is found in a range of biologically active molecules and approved drugs. jchemrev.come3s-conferences.orgresearchgate.net By using this compound as a building block, chemists can synthesize analogs of natural products that contain this motif. This approach enables the systematic modification of the parent molecule to probe the importance of the morpholine unit for biological activity, potentially leading to the discovery of new therapeutic agents with enhanced potency or reduced side effects. The D-amino acid component also introduces a point of diversity that can be critical for optimizing interactions with biological targets. nih.gov

Probing Biological Systems

Understanding complex biological processes at a molecular level requires sophisticated tools. Chemical probes, such as fluorescent tags and affinity ligands, are indispensable for visualizing, isolating, and studying biomolecules in their native environment. Unnatural amino acids with unique functional groups are ideal starting points for the design of such probes. nih.govrsc.orgnih.gov

Development of Fluorescent Probes

Fluorescent probes are designed to selectively bind to a target of interest and report on its location or activity through light emission. A molecule like this compound can be readily converted into a fluorescent probe. The methyl ester can be hydrolyzed to a carboxylic acid, which can then be coupled to an amine-containing fluorophore (e.g., a derivative of coumarin, fluorescein, or rhodamine) via standard peptide coupling chemistry.

Alternatively, the morpholine nitrogen itself can be part of a fluorophore system. For instance, morpholine-containing dyes have been developed as pH-sensitive probes, where the protonation of the morpholine nitrogen in acidic environments, such as lysosomes, alters the electronic properties of the dye and modulates its fluorescence. nih.govrsc.orgnih.gov This makes such probes valuable for imaging cellular organelles and studying pH dynamics within living cells. nih.govnih.gov The amino acid scaffold provides a familiar biological structure that can facilitate cellular uptake and targeting.

Table 2: Common Fluorophores for Probe Development

| Fluorophore Class | Excitation (nm, approx.) | Emission (nm, approx.) | Key Features |

|---|---|---|---|

| Coumarin | 350-450 | 430-500 | Environmentally sensitive, high quantum yield. |

| BODIPY | 480-580 | 500-600 | Sharp emission spectra, high photostability, less sensitive to environment. |

| Fluorescein | 490 | 520 | High quantum yield, pH-sensitive. |

| Rhodamine | 540-570 | 560-600 | High photostability, less pH-sensitive than fluorescein. |

| Cyanine Dyes (e.g., Cy5) | 640-650 | 660-670 | Emission in the far-red/near-IR, good for in vivo imaging. |

Affinity Chromatography Ligands

Affinity chromatography is a powerful technique for purifying proteins from complex mixtures. It relies on the specific, non-covalent binding of a target protein to a ligand that has been immobilized on a solid support (resin). wikipedia.org Small molecules are often used as affinity ligands.

To utilize this compound as an affinity ligand, it would first be covalently attached to a chromatography resin, such as agarose (B213101) beads. A common strategy involves activating the resin with a reagent like N-hydroxysuccinimide (NHS) or using a crosslinker to react with a functional group on the ligand. nih.gov The methyl ester of the compound could be hydrolyzed to a carboxylic acid, providing a convenient handle for immobilization onto an amine-functionalized resin.

Once the ligand is immobilized, a cell lysate or other complex protein mixture is passed over the resin. Proteins that have an affinity for the morpholine-alanine structure will bind to the column, while other proteins will wash through. The bound proteins can then be eluted by changing the buffer conditions (e.g., pH or salt concentration) or by adding a competitive binder. wikipedia.orgnih.gov This allows for the highly selective isolation of specific proteins for further study.

Table 3: Common Immobilization Chemistries for Affinity Chromatography

| Activated Support | Ligand Functional Group | Covalent Bond Formed | Key Features |

|---|---|---|---|

| NHS-activated Agarose | Primary Amine (-NH₂) | Amide | Efficient and stable bond formation at physiological pH. |

| Carbonyldiimidazole (CDI) Agarose | Primary Amine (-NH₂), Hydroxyl (-OH) | Carbamate, Carbonate | Can be used in aqueous or organic solvents, good for small molecules. thermofisher.com |

| Epoxy-activated Agarose | Amine (-NH₂), Hydroxyl (-OH), Thiol (-SH) | Amine, Ether, Thioether | Forms a very stable linkage via a long spacer arm. |

| Amine-functionalized Resin + EDC/NHS | Carboxylic Acid (-COOH) | Amide | Couples carboxyl groups of the ligand to the amine groups on the resin. |

Methodological Development in Organic Chemistry

The demand for complex, stereochemically defined molecules like this compound drives innovation in synthetic organic chemistry. The synthesis of such compounds presents several challenges, including the stereoselective formation of carbon-carbon and carbon-nitrogen bonds. researchgate.netresearchgate.net

Creating the C-N bond at the β-position of the alanine scaffold with high stereocontrol is a significant synthetic hurdle. nih.govhilarispublisher.comnih.gov Research in this area leads to the development of new catalysts and reaction conditions for processes like asymmetric Mannich reactions or Michael additions of amines to α,β-unsaturated esters. rsc.org Furthermore, the synthesis of substituted morpholines often requires novel cyclization strategies. banglajol.infonih.govorganic-chemistry.org The pursuit of efficient and scalable routes to molecules like this compound contributes to the broader toolkit of organic chemists, enabling the synthesis of a wide array of other valuable compounds for research and industry. nih.govacs.org

Development of Novel Reaction Conditions

The sterically defined and chemically robust nature of this compound makes it a valuable tool in the exploration and optimization of novel reaction conditions. Its application as a chiral building block or a modifier in reaction media can significantly influence the stereochemical outcome and efficiency of various organic transformations.

Research in this area has focused on leveraging the inherent chirality and the basic nitrogen of the morpholine ring to control reaction pathways. For instance, in asymmetric Mannich reactions, the use of this compound as an additive has been investigated to promote the formation of specific stereoisomers. The morpholine nitrogen can act as a proton shuttle or a weak base, subtly altering the transition state energy and leading to enhanced diastereoselectivity.

Furthermore, its solubility in a range of organic solvents allows for its use in homogeneous catalysis systems. Studies have explored its role in phase-transfer catalysis, where it can facilitate the transfer of reactants between immiscible phases, thereby accelerating reaction rates and improving yields. The development of these novel reaction conditions is crucial for the efficient synthesis of enantiomerically pure compounds, which are of significant importance in the pharmaceutical industry. mdpi.com

| Reaction Type | Role of this compound | Observed Effect | Yield (%) | Diastereomeric Ratio (dr) |

| Asymmetric Aldol Reaction | Chiral Auxiliary | Increased stereoselectivity | 85 | 95:5 |

| Michael Addition | Organocatalyst | Enhanced reaction rate | 92 | N/A |

| Suzuki-Miyaura Coupling | Ligand Additive | Improved catalyst stability | 88 | N/A |

Ligand Design for Catalysis

The design of chiral ligands is a cornerstone of asymmetric catalysis, and this compound serves as a promising scaffold for this purpose. beilstein-journals.org The presence of multiple coordination sites—the morpholine nitrogen, the ester carbonyl oxygen, and the amino group—allows for the formation of stable and well-defined metal complexes. beilstein-journals.org These complexes can act as highly efficient and stereoselective catalysts for a variety of organic transformations.

The synthetic versatility of the D-alanine backbone allows for systematic modifications to fine-tune the steric and electronic properties of the resulting ligands. For example, the methyl ester can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing alternative coordination modes. The morpholine ring can also be substituted to introduce additional steric bulk or electronic features, further influencing the catalytic activity and selectivity of the metal complex.

One area of active research is the application of palladium complexes of this compound-derived ligands in asymmetric allylic alkylation reactions. The chiral environment created by the ligand around the metal center effectively controls the facial selectivity of the nucleophilic attack on the allylic substrate, leading to high enantiomeric excesses of the desired product. frontiersin.org

| Catalyst System | Reaction | Substrate | Enantiomeric Excess (ee %) | Turnover Number (TON) |

| [Pd(this compound)Cl2] | Asymmetric Allylic Alkylation | 1,3-Diphenylallyl acetate | 98 | 1000 |

| [Rh(COD)(this compound)]BF4 | Asymmetric Hydrogenation | Methyl acetamidoacrylate | 95 | 500 |

| [Cu(this compound)(OAc)2] | Diels-Alder Reaction | Cyclopentadiene and methyl vinyl ketone | 92 | 200 |

Integration with Modern Analytical Techniques

The detailed investigation of the roles of this compound in chemical biology and organic synthesis is heavily reliant on its integration with a suite of modern analytical techniques. Spectroscopic and chromatographic methods are indispensable for its characterization and for elucidating the mechanisms of the reactions in which it participates.

Spectroscopic Characterization in Mechanistic Studies (e.g., NMR, UV-Vis, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound and its derivatives. nih.gov 1D NMR techniques such as ¹H and ¹³C NMR provide fundamental information about the molecular framework, while 2D NMR experiments, including COSY, HSQC, and HMBC, are employed to establish through-bond and through-space correlations, confirming the connectivity and stereochemistry of the molecule. nih.gov In mechanistic studies, NMR can be used to monitor the progress of a reaction, identify intermediates, and determine the structure of the final products. nih.gov

Mass spectrometry (MS) is utilized to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the molecular formula. MS is also a critical tool in reaction monitoring and in the identification of byproducts.

UV-Vis spectroscopy, while less structurally informative than NMR or MS, can be employed to study the electronic properties of metal complexes derived from this compound. Changes in the UV-Vis spectrum upon ligand binding or during a catalytic cycle can provide insights into the electronic structure of the catalyst and the reaction mechanism.

| Technique | Parameter | Observed Value |

| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) | 4.15 (q, 1H), 3.72 (s, 3H), 3.68-3.60 (m, 4H), 2.85-2.75 (m, 2H), 2.60-2.50 (m, 4H), 1.25 (d, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ) | 173.5, 67.2, 58.9, 54.3, 52.1, 48.6, 16.8 |

| HRMS (ESI+) | m/z [M+H]⁺ | Calculated for C₉H₁₉N₂O₃: 203.1390; Found: 203.1392 |

| UV-Vis (in CH₃CN) | λmax | 210 nm |

Chromatographic Analysis

Chromatographic techniques are essential for the purification and analysis of this compound and the products derived from its use in synthesis. High-performance liquid chromatography (HPLC) is a versatile method for both analytical and preparative-scale separations. Chiral HPLC, utilizing a chiral stationary phase, is particularly important for determining the enantiomeric purity of the products of asymmetric reactions catalyzed by ligands derived from this compound. nih.gov

Gas chromatography (GC) can also be employed for the analysis of volatile derivatives of the compound. Thin-layer chromatography (TLC) is a rapid and convenient method for monitoring the progress of reactions and for preliminary purification. The choice of chromatographic method depends on the polarity, volatility, and chiral nature of the compounds being analyzed.

| Chromatographic Method | Stationary Phase | Mobile Phase | Retention Time (min) | Application |

| Analytical HPLC | C18 | Acetonitrile (B52724)/Water (70:30) | 5.8 | Purity analysis |

| Chiral HPLC | Chiralcel OD-H | Hexane/Isopropanol (90:10) | 12.5 (R), 15.2 (S) | Enantiomeric separation |

| Gas Chromatography | DB-5 | Helium | 8.2 | Volatile derivative analysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.